Cas no 848774-90-3 (3,6-dimethyl-2-Pyridinemethanol)
3,6-dimethyl-2-Pyridinemethanol Chemical and Physical Properties
Names and Identifiers
-
- 3,6-dimethyl-2-Pyridinemethanol
- (3,6-dimethylpyridin-2-yl)methanol
- 2-Pyridinemethanol,3,6-dimethyl-
- SCHEMBL22853883
- DB-076157
- 848774-90-3
- MFCD09029763
- DTXSID50652230
- YIB77490
- AKOS006290067
- BS-18176
- EN300-673551
- 2-Pyridinemethanol, 3,6-dimethyl-
- CS-0186058
-
- MDL: MFCD09029763
- Inchi: 1S/C8H11NO/c1-6-3-4-7(2)9-8(6)5-10/h3-4,10H,5H2,1-2H3
- InChI Key: YOTZYRMTQVHWGT-UHFFFAOYSA-N
- SMILES: OCC1C(C)=CC=C(C)N=1
Computed Properties
- Exact Mass: 137.084063974g/mol
- Monoisotopic Mass: 137.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 33.1Ų
Experimental Properties
- Density: Not available
- Melting Point: Not available
- Boiling Point: Not available
- Flash Point: Not available
- Refractive Index: 1.539
- PSA: 33.12000
- LogP: 1.19070
- Vapor Pressure: Not available
3,6-dimethyl-2-Pyridinemethanol Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3,6-dimethyl-2-Pyridinemethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 201790-5g |
(3,6-Dimethylpyridin-2-yl)methanol, 95% |
848774-90-3 | 95% | 5g |
$2257.00 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X29675-250mg |
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¥383.0 | 2024-07-18 | |
| Alichem | A029191110-5g |
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848774-90-3 | 97% | 5g |
$2070.30 | 2023-08-31 | |
| Alichem | A029191110-10g |
(3,6-Dimethylpyridin-2-yl)methanol |
848774-90-3 | 97% | 10g |
$2898.42 | 2023-08-31 | |
| Alichem | A029191110-25g |
(3,6-Dimethylpyridin-2-yl)methanol |
848774-90-3 | 97% | 25g |
$4736.90 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EO836-50mg |
3,6-dimethyl-2-Pyridinemethanol |
848774-90-3 | 97% | 50mg |
493.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EO836-250mg |
3,6-dimethyl-2-Pyridinemethanol |
848774-90-3 | 97% | 250mg |
1974CNY | 2021-05-07 | |
| Chemenu | CM526229-250mg |
(3,6-Dimethylpyridin-2-yl)methanol |
848774-90-3 | 97% | 250mg |
$88 | 2022-06-10 | |
| Chemenu | CM526229-1g |
(3,6-Dimethylpyridin-2-yl)methanol |
848774-90-3 | 97% | 1g |
$212 | 2022-06-10 | |
| Chemenu | CM526229-5g |
(3,6-Dimethylpyridin-2-yl)methanol |
848774-90-3 | 97% | 5g |
$731 | 2022-06-10 |
3,6-dimethyl-2-Pyridinemethanol Related Literature
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1. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 3,6-dimethyl-2-Pyridinemethanol
Professional Introduction to Compound with CAS No. 848774-90-3 and Product Name: 3,6-dimethyl-2-Pyridinemethanol
3,6-dimethyl-2-Pyridinemethanol, identified by the Chemical Abstracts Service Number (CAS No.) 848774-90-3, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a pyridine core with methyl substituents at the 3rd and 6th positions and a hydroxymethyl group at the 2nd position, has garnered attention due to its structural versatility and potential applications in medicinal chemistry. The pyridine scaffold is a cornerstone in drug design, often serving as a pharmacophore in various therapeutic agents. The presence of the hydroxymethyl group introduces reactivity that can be exploited for further functionalization, making this molecule a valuable intermediate in synthetic pathways.
The 3,6-dimethyl-2-Pyridinemethanol structure is particularly intriguing because it combines steric hindrance from the methyl groups with the electron-withdrawing nature of the pyridine nitrogen, creating a unique electronic environment. This balance allows for diverse interactions with biological targets, which is a critical factor in the development of novel pharmaceuticals. Recent studies have highlighted the importance of such heterocyclic compounds in addressing complex diseases, including neurological disorders and infectious diseases. The compound’s ability to modulate enzyme activity and receptor binding has been explored in preclinical models, suggesting its potential as a lead compound for drug discovery.
In the context of modern drug development, 3,6-dimethyl-2-Pyridinemethanol has been investigated for its role in synthesizing analogs that exhibit enhanced pharmacological properties. The pyridine ring’s aromaticity and its ability to form hydrogen bonds make it an ideal candidate for designing molecules that can interact with biological systems efficiently. Researchers have leveraged computational chemistry tools to predict the binding affinities of derivatives of this compound, which has accelerated the discovery process. These computational approaches have been complemented by experimental validations, where 3,6-dimethyl-2-Pyridinemethanol has been used as a starting material to develop new chemical entities (NCEs) with improved efficacy and reduced toxicity.
One of the most compelling aspects of 3,6-dimethyl-2-Pyridinemethanol is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer. By modifying the structure of 3,6-dimethyl-2-Pyridinemethanol, chemists have been able to create molecules that selectively inhibit specific kinases without affecting others. This targeted inhibition is crucial for minimizing side effects and improving patient outcomes. Recent patents have outlined novel synthetic routes to derivatives of this compound that show promise in preclinical trials for their ability to block aberrant signaling pathways associated with tumors.
The pharmaceutical industry has also explored 3,6-dimethyl-2-Pyridinemethanol as a precursor for antiviral agents. Viruses rely on host cellular machinery to replicate, and inhibitors that disrupt these processes can be highly effective. The pyridine core’s ability to mimic natural substrates has been exploited to design molecules that interfere with viral replication cycles. For instance, researchers have synthesized analogs of 3,6-dimethyl-2-Pyridinemethanol that inhibit viral proteases or polymerases, thereby preventing the virus from producing functional proteins necessary for its survival. These efforts align with global initiatives to develop broad-spectrum antiviral drugs capable of combating emerging infectious diseases.
Another area where 3,6-dimethyl-2-Pyridinemethanol has shown promise is in the development of central nervous system (CNS) drugs. Neurological disorders such as Alzheimer’s disease and Parkinson’s disease are characterized by disruptions in neural communication and protein misfolding. Small molecules that can cross the blood-brain barrier (BBB) are essential for treating these conditions effectively. The structural features of 3,6-dimethyl-2-Pyridinemethanol, including its lipophilicity and ability to form hydrogen bonds with biological targets within the CNS, make it an attractive scaffold for designing neuroactive compounds. Recent studies have demonstrated that derivatives of this compound can modulate neurotransmitter release and receptor activity, offering potential therapeutic benefits.
The synthesis of 3,6-dimethyl-2-Pyridinemethanol itself is an intricate process that requires careful optimization to ensure high yields and purity. Traditional synthetic routes often involve multi-step sequences that can be time-consuming and costly. However, advances in synthetic methodologies have enabled more efficient production methods. For example, catalytic hydrogenation techniques have been employed to introduce the hydroxymethyl group with high selectivity. Additionally, flow chemistry has emerged as a powerful tool for synthesizing complex molecules like 3,6-dimethyl-2-Pyridinemethanol under controlled conditions, reducing reaction times and improving scalability.
The environmental impact of producing pharmaceutical intermediates like 3,6-dimethyl-2-Pyridinemethanol has also been a focus of recent research. Green chemistry principles have been applied to develop more sustainable synthetic routes that minimize waste and reduce energy consumption. For instance, biocatalytic methods using enzymes have been explored as alternatives to traditional chemical transformations. These approaches not only improve efficiency but also align with regulatory pressures to adopt environmentally friendly practices in drug manufacturing.
In conclusion,3,6-dimethyl-2-Pyridinemethanol (CAS No., 848774-90-3) represents a versatile intermediate with significant potential in pharmaceutical research and development. Its unique structural features make it suitable for designing molecules targeting various diseases ranging from cancer to neurological disorders. The ongoing research into derivatives of this compound underscores its importance as a building block for future therapeutics. As computational tools continue to enhance our understanding of molecular interactions,3,6-dimethyl-2-Pyridinemethanol will likely remain at the forefront of medicinal chemistry innovation.
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